molecular formula C18H18BrNO3 B2516889 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326937-85-2

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2516889
CAS RN: 1326937-85-2
M. Wt: 376.25
InChI Key: WSFSEVZPWPLXOX-UHFFFAOYSA-N
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Description

The compound 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative, a class of heterocyclic compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, benzyl, and benzoxazepine moieties have been synthesized and analyzed for their potential as pharmacological agents and for their interesting chemical properties.

Synthesis Analysis

The synthesis of related benzoxazepine derivatives typically involves the formation of a seven-membered benzoxazepine ring, which can be achieved through various synthetic routes. For instance, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins involves the reaction of a bromomethyl benzoxepin with ethylene glycol or chloroethanol, followed by the introduction of an amine function . Although the exact synthesis of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is characterized by the presence of a seven-membered ring containing both oxygen and nitrogen atoms. X-ray crystallography has been used to determine the molecular and crystal structures of related compounds, such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one . This technique could also be employed to elucidate the structure of the compound , providing insights into its conformation and the nature of intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield substituted derivatives, and its methoxy and ethoxy derivatives were reduced to benzenetetraamine compounds . These reactions highlight the reactivity of bromo and alkoxy groups in such compounds, which could be relevant to the chemical behavior of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can be studied using various spectroscopic and computational methods. For instance, the synthesis, crystal structure, and vibrational frequencies of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were investigated using Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies . These methods could be applied to determine the properties of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects.

Scientific Research Applications

Synthesis and Derivative Formation

  • Practical Synthesis of CCR5 Antagonists : A practical method was developed for synthesizing an orally active CCR5 antagonist using 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a derivative of 7-Bromo-4-(3-Ethoxybenzyl)-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-one, showcasing its importance in medicinal chemistry for developing treatments targeting CCR5 receptors (Ikemoto et al., 2005).

Anticancer Activity

  • Anticancer Evaluation of Derivatives : The compound served as a precursor in synthesizing new derivatives for anticancer evaluation. Specifically, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against various cancer cell lines, indicating the potential for developing novel anticancer agents (Bekircan et al., 2008).

Antioxidant and Antibacterial Activities

  • Natural Antioxidants from Marine Algae : Compounds structurally related to 7-Bromo-4-(3-Ethoxybenzyl)-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-one isolated from marine algae showed potent antioxidant activities, suggesting the marine-derived bromophenols' potential as natural antioxidants for food preservation and health applications (Li et al., 2011).

Kinase Inhibition

  • Protein-Tyrosine Kinase (PTK) Inhibitors : New derivatives were synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases, indicating the compound's utility in the development of PTK inhibitors for therapeutic applications (Li et al., 2017).

Radical Cyclization Synthesis

  • Synthesis via Radical Cyclization : The compound has been utilized in studies focusing on the synthesis of benzazepines through radical cyclization, highlighting its versatility in organic synthesis and the development of pharmacologically active molecules (Kamimura et al., 2003).

properties

IUPAC Name

7-bromo-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSEVZPWPLXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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